molecular formula C12H19N3O4S B2708638 5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 1428351-16-9

5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2708638
CAS No.: 1428351-16-9
M. Wt: 301.36
InChI Key: FBXQDJKLKGNTRE-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an isoxazole ring, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling Step: The final step involves coupling the isoxazole derivative with the piperidine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-11(8-14-19-9)12(16)13-7-10-3-5-15(6-4-10)20(2,17)18/h8,10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXQDJKLKGNTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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